
Tilfrinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
作用機序
チルフィニブは、タンパク質チロシンキナーゼ6の活性を選択的に阻害することにより、その効果を発揮します。このキナーゼは、細胞増殖、遊走、生存など、さまざまな細胞プロセスに関与しています。 チルフィニブはこのキナーゼを阻害することにより、これらのプロセスを阻害し、腫瘍の増殖を抑制し、細胞死を増加させます .
類似化合物の比較
チルフィニブは、タンパク質チロシンキナーゼ6に対する高い選択性と効力により、ユニークです。類似の化合物には次のものがあります。
ラパチニブ: 癌治療に使用される別のキナーゼ阻害剤ですが、異なるキナーゼを標的としています。
ゲフィチニブ: 上皮成長因子受容体を標的とするキナーゼ阻害剤。
チルフィニブは、タンパク質チロシンキナーゼ6の特異的な阻害により、癌研究と創薬において貴重なツールとなっています。
生化学分析
Biochemical Properties
Tilfrinib plays a significant role in biochemical reactions, particularly as an inhibitor of PTK6 . PTK6 is a protein tyrosine kinase involved in signal transduction processes. This compound’s interaction with PTK6 can influence various biochemical pathways and cellular functions .
Cellular Effects
This compound has been observed to have substantial effects on various types of cells, particularly cancer cells . It inhibits the growth of certain breast cancer cells in vitro . Moreover, it has been shown to suppress cell proliferation and migration, and induce cell apoptosis in lung cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PTK6, thereby inhibiting its function . This inhibition can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
For instance, this compound has been shown to suppress PTK6 expression in lung adenocarcinoma (LUAD) over time .
Metabolic Pathways
Given its role as a PTK6 inhibitor, it is likely involved in pathways related to protein tyrosine kinase activity .
準備方法
チルフィニブは、ピリドインドール構造の形成を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。
ピリドインドールコアの形成: これは、市販の出発物質から始まる多段階反応シーケンスによって達成されます。
コアの官能基化: ピリドインドールコアにさまざまな官能基が導入され、生物活性が高められます。
化学反応の分析
科学的研究の応用
Breast Cancer Treatment
Tilfrinib has shown promising results in inhibiting the proliferation of breast cancer cells. In vitro studies have demonstrated that this compound effectively reduces cell viability and inhibits tumor cell growth through the suppression of PTK6 expression .
Key Findings:
- Cell Proliferation: Studies indicate a significant decrease in the proliferation of breast cancer cells treated with this compound, demonstrating its potential as an effective therapeutic agent .
- Combination Therapy: When used alongside conventional chemotherapy agents, this compound enhances the anti-tumor effects, suggesting its role as an adjuvant therapy in breast cancer management .
Lung Cancer Applications
Research has highlighted the effectiveness of this compound in lung cancer models, particularly non-small cell lung cancer. The compound has been shown to inhibit tumor growth and metastasis by targeting PTK6 .
Case Study Insights:
- Cell Line Experiments: In experiments using lung cancer cell lines (PC9 and H1975), this compound treatment resulted in reduced cell viability and invasion capabilities. The concentration-dependent effects observed in colony formation assays further validate its therapeutic potential .
- Wound Healing Assays: These assays demonstrated that this compound significantly impaired the migratory ability of lung cancer cells, indicating its potential to prevent metastasis .
Colorectal Cancer Research
Emerging studies suggest that PTK6 inhibition via this compound may enhance sensitivity to standard chemotherapy treatments in colorectal cancer. This application is particularly relevant given the challenges associated with treating advanced colorectal tumors .
Research Findings:
- Synergistic Effects: The combination of this compound with traditional chemotherapeutics has been proposed to improve treatment outcomes by overcoming resistance mechanisms often seen in colorectal cancer patients .
- Biomarker Identification: Ongoing research aims to identify biomarkers that predict patient responses to PTK6-targeted therapies like this compound, potentially personalizing treatment approaches .
Summary of Experimental Data
Type of Study | Cancer Type | Key Findings |
---|---|---|
In vitro assays | Breast Cancer | Significant reduction in cell proliferation |
In vitro assays | Lung Cancer | Decreased cell viability and invasion rates |
Combination therapy | Colorectal Cancer | Enhanced sensitivity to chemotherapy |
類似化合物との比較
Tilfrinib is unique due to its high selectivity and potency against protein tyrosine kinase 6. Similar compounds include:
Lapatinib: Another kinase inhibitor used in cancer treatment, but it targets different kinases.
Gefitinib: A kinase inhibitor that targets the epidermal growth factor receptor.
Erlotinib: Similar to Gefitinib, it targets the epidermal growth factor receptor but has a different chemical structure and mechanism of action
This compound stands out due to its specific inhibition of protein tyrosine kinase 6, making it a valuable tool in cancer research and drug development.
生物活性
Tilfrinib is a selective inhibitor of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in breast cancer. It exhibits a potent inhibitory effect on Brk with an IC50 value of 3.15 nM, demonstrating over 1000-fold selectivity for Brk compared to other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.
This compound's primary mechanism involves the inhibition of PTK6, which plays a significant role in various signaling pathways associated with cell proliferation, survival, and migration. The inhibition of PTK6 by this compound leads to the suppression of downstream signaling pathways that are critical for tumor growth. Notably, PTK6 interacts with several growth factor receptors, including EGFR and ERBB2, and influences their signaling dynamics.
In Vitro Studies
Research indicates that this compound effectively inhibits the proliferation of breast cancer cell lines in vitro. Specifically, studies have shown that derivatives of this compound, such as MK138 and MK150, not only inhibit PTK6 but also suppress STAT3 activity in T47D breast cancer cells. This suggests a multi-faceted approach where this compound can affect multiple pathways involved in cancer cell survival and proliferation.
Case Studies
- Breast Cancer Models : In a study involving T47D breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound's ability to inhibit PTK6 led to decreased activation of downstream targets involved in cell cycle progression and survival.
- Colorectal Cancer Context : Another investigation highlighted the role of PTK6 in colorectal cancer (CRC). The expression levels and activity of PTK6 were found to correlate with tumor aggressiveness. Inhibition by this compound could sensitize CRC cells to anti-EGFR therapies, indicating its potential as a combinatorial treatment strategy.
Selectivity Profile
This compound's selectivity for Brk over other kinases is illustrated in the following table:
Kinase Target | IC50 (nM) | Selectivity |
---|---|---|
Brk/PTK6 | 3.15 | High |
Src Family Kinases | >3000 | Very High |
EGFR | >5000 | Very High |
This selectivity is crucial for its development as a therapeutic agent, as it minimizes potential side effects associated with broader kinase inhibition.
Interaction with Other Pathways
This compound's biological activity extends beyond mere inhibition of PTK6. It has been shown to interact with various signaling molecules:
- EGFR : PTK6 enhances EGFR signaling by preventing its internalization and degradation, which can lead to resistance against anti-EGFR therapies.
- AKT Pathway : The role of PTK6 in modulating AKT activity remains controversial, with studies suggesting both activating and repressive effects depending on cellular context.
特性
IUPAC Name |
3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZOSHFGJWSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?
A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []
Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?
A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。